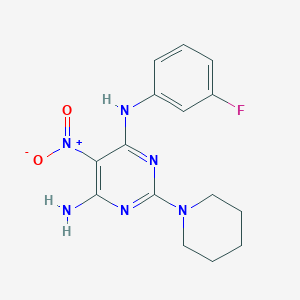
N-(3-fluorophenyl)-5-nitro-2-(piperidin-1-yl)pyrimidine-4,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N4-(3-Fluorophenyl)-5-nitro-2-(piperidin-1-yl)pyrimidine-4,6-diamine is a synthetic organic compound belonging to the pyrimidine class This compound is characterized by the presence of a fluorophenyl group, a nitro group, and a piperidinyl group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3-Fluorophenyl)-5-nitro-2-(piperidin-1-yl)pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a condensation reaction between appropriate precursors, such as 3-fluoroaniline and a nitro-substituted pyrimidine derivative.
Introduction of the Piperidinyl Group: The piperidinyl group is introduced via nucleophilic substitution, where piperidine reacts with the intermediate pyrimidine compound.
Final Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of solvents, catalysts, and reaction conditions to ensure scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N4-(3-Fluorophenyl)-5-nitro-2-(piperidin-1-yl)pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or catalytic hydrogenation are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or nitrating agents.
Major Products Formed
Aminated Derivatives: Reduction of the nitro group results in aminated derivatives.
Substituted Pyrimidines: Substitution reactions yield various substituted pyrimidine derivatives, depending on the reagents used.
Scientific Research Applications
N4-(3-Fluorophenyl)-5-nitro-2-(piperidin-1-yl)pyrimidine-4,6-diamine has several scientific research applications:
Medicinal Chemistry: It is explored as a potential therapeutic agent for treating diseases such as cancer, autoimmune disorders, and inflammatory conditions.
Biological Studies: The compound is used in biological assays to study its effects on cellular pathways and molecular targets.
Chemical Biology: It serves as a tool compound to investigate the biological functions of specific proteins and enzymes.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N4-(3-Fluorophenyl)-5-nitro-2-(piperidin-1-yl)pyrimidine-4,6-diamine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and signaling pathways, leading to its therapeutic effects. For example, it may inhibit kinases involved in cell proliferation and survival, thereby exerting anti-cancer effects .
Comparison with Similar Compounds
Similar Compounds
- N4-(3-Chlorophenyl)-5-nitro-2-(piperidin-1-yl)pyrimidine-4,6-diamine
- N4-(3-Methylphenyl)-5-nitro-2-(piperidin-1-yl)pyrimidine-4,6-diamine
- N4-(3-Bromophenyl)-5-nitro-2-(piperidin-1-yl)pyrimidine-4,6-diamine
Uniqueness
N4-(3-Fluorophenyl)-5-nitro-2-(piperidin-1-yl)pyrimidine-4,6-diamine is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its binding affinity and selectivity towards molecular targets, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C15H17FN6O2 |
|---|---|
Molecular Weight |
332.33 g/mol |
IUPAC Name |
4-N-(3-fluorophenyl)-5-nitro-2-piperidin-1-ylpyrimidine-4,6-diamine |
InChI |
InChI=1S/C15H17FN6O2/c16-10-5-4-6-11(9-10)18-14-12(22(23)24)13(17)19-15(20-14)21-7-2-1-3-8-21/h4-6,9H,1-3,7-8H2,(H3,17,18,19,20) |
InChI Key |
WNOKSNPNBJYASU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC(=C(C(=N2)NC3=CC(=CC=C3)F)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B11259847.png)

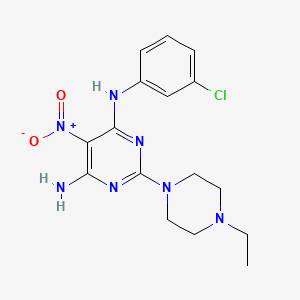
![7-(4-hydroxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11259862.png)
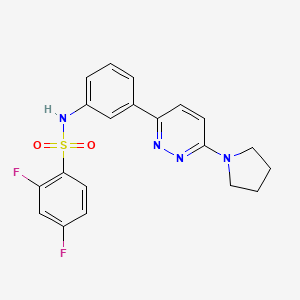
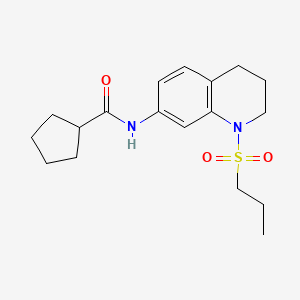
![Methyl 2-{[(3-phenyl-2,1-benzoxazol-5-yl)carbonyl]amino}benzoate](/img/structure/B11259879.png)
![3-((2-oxo-2-phenylethyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B11259884.png)
![N-(4-methoxyphenyl)-5-methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11259888.png)

![N-(4-Acetamidophenyl)-2-{[6-(furan-2-YL)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}acetamide](/img/structure/B11259904.png)
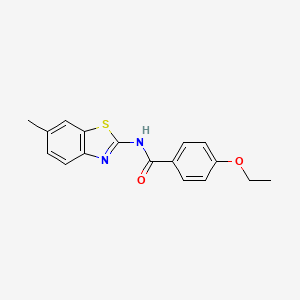
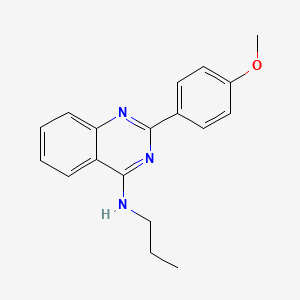
![5-chloro-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B11259925.png)
